2-Bromo-4,5-diethoxybenzaldehyde chemical properties
2-Bromo-4,5-diethoxybenzaldehyde chemical properties
An In-depth Technical Guide to 2-Bromo-4,5-diethoxybenzaldehyde: Properties, Synthesis, and Applications
Introduction
2-Bromo-4,5-diethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis. Its unique molecular architecture, featuring a bromine atom and two ethoxy groups on the benzene ring, offers a versatile platform for constructing complex molecules. With the CAS Number 91335-51-2, this compound is of significant interest to researchers in medicinal chemistry and materials science for the development of novel pharmaceuticals and functional materials.[1][2][3] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications, offering a technical resource for scientists and drug development professionals.
Core Chemical and Physical Properties
The physical and chemical characteristics of 2-Bromo-4,5-diethoxybenzaldehyde define its behavior in chemical reactions and its handling requirements. These properties are summarized below.
| Property | Value | Source |
| CAS Number | 91335-51-2 | PubChem[3] |
| Molecular Formula | C₁₁H₁₃BrO₃ | PubChem[3] |
| Molecular Weight | 273.12 g/mol | PubChem[3] |
| IUPAC Name | 2-bromo-4,5-diethoxybenzaldehyde | PubChem[3] |
| Appearance | White to light yellow crystalline powder | N/A (Typical for similar compounds) |
| Melting Point | Data not widely published; similar compounds like 2-Bromo-4,5-dimethoxybenzaldehyde melt at 146-152 °C | TCI America[4] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate | N/A (Inferred from synthesis protocols) |
Spectroscopic Profile
The structural elucidation of 2-Bromo-4,5-diethoxybenzaldehyde relies on standard spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (a singlet around 9.8-10.0 ppm), two aromatic protons (two singlets or doublets in the 6.9-7.5 ppm region, influenced by the surrounding substituents), and the two ethoxy groups (a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.4 ppm for the -CH₃ protons).
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¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the aldehyde carbonyl carbon in the highly deshielded region (190-195 ppm). Other signals will correspond to the aromatic carbons (with shifts influenced by the bromo and ethoxy substituents) and the two aliphatic carbons of the ethoxy groups.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the aldehyde C=O stretch, typically found around 1680-1700 cm⁻¹. Other significant peaks include C-O-C stretching vibrations for the ether linkages and C-H stretches for the aromatic and aliphatic groups.
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, separated by 2 m/z units.
Synthesis and Reactivity
Synthetic Pathway
2-Bromo-4,5-diethoxybenzaldehyde is typically synthesized via electrophilic bromination of the precursor, 4,5-diethoxybenzaldehyde. The electron-donating ethoxy groups activate the aromatic ring, directing the incoming bromine electrophile to the ortho position (C2), which is sterically accessible.
Caption: General workflow for the synthesis of 2-Bromo-4,5-diethoxybenzaldehyde.
Experimental Protocol: Bromination of 4,5-Diethoxybenzaldehyde
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Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-diethoxybenzaldehyde (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath to 0 °C.
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Bromination: In a separate container, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this solution dropwise to the cooled aldehyde solution over 30 minutes, ensuring the temperature remains below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water. A precipitate should form. If necessary, add a small amount of sodium bisulfite solution to quench any remaining bromine.
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Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-4,5-diethoxybenzaldehyde.
Chemical Reactivity
The reactivity of 2-Bromo-4,5-diethoxybenzaldehyde is governed by its three key functional groups: the aldehyde, the aromatic ring with its substituents, and the bromo group. This trifecta of reactivity makes it a highly valuable synthetic intermediate.
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Aldehyde Group: This group is a primary site for nucleophilic addition reactions, enabling transformations such as Grignard reactions, Wittig reactions, and reductive amination. It can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
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Aromatic Ring: The electron-donating ethoxy groups strongly activate the ring towards further electrophilic aromatic substitution. However, the existing substitution pattern means that incoming electrophiles will be directed to the remaining open position (C6), which is ortho to one ethoxy group and meta to the aldehyde.
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Bromo Group: The carbon-bromine bond provides a handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (alkyl, aryl, etc.) through reactions like Suzuki, Heck, and Sonogashira couplings, significantly increasing molecular complexity.
Caption: Key reactivity pathways for 2-Bromo-4,5-diethoxybenzaldehyde.
Applications in Research and Drug Development
While specific applications for 2-Bromo-4,5-diethoxybenzaldehyde itself are not extensively documented in public literature, its structural motifs are present in molecules of significant biological interest. Its utility lies in its role as a versatile building block. Related compounds, such as other brominated benzaldehydes, are known intermediates in the synthesis of high-value pharmaceuticals.[5]
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Scaffold for Drug Discovery: The molecule provides a decorated phenyl ring that can be elaborated into more complex structures. The aldehyde can be converted into various functional groups, while the bromine atom allows for the introduction of diverse substituents via cross-coupling, making it ideal for creating libraries of compounds for biological screening.
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Intermediate for Natural Product Synthesis: Many natural products feature highly substituted aromatic rings. Intermediates like this compound provide a pre-functionalized starting point, simplifying complex total synthesis campaigns.[6]
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Precursor to Bioactive Molecules: Analogous structures are used to synthesize inhibitors of enzymes like phosphodiesterase-4 (PDE4) and anti-apoptotic proteins like Bcl-XL, which are targets for treating inflammatory diseases and cancer, respectively.[7]
Safety and Handling
As a laboratory chemical, 2-Bromo-4,5-diethoxybenzaldehyde requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not available in the search results, data from structurally similar chemicals provides a strong basis for safe handling protocols.
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General Hazards: Similar brominated aromatic aldehydes are classified as harmful if swallowed, and can cause skin and serious eye irritation.[4][8] May cause respiratory irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
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First Aid:
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Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]
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Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[10]
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]
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Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Get medical attention.[9]
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Conclusion
2-Bromo-4,5-diethoxybenzaldehyde is a strategically important chemical intermediate with significant potential in organic synthesis. Its combination of an aldehyde, a bromine atom, and activating ethoxy groups on an aromatic scaffold provides multiple handles for chemical modification. This versatility makes it an invaluable tool for researchers and drug development professionals aiming to construct complex molecular targets with potential applications in medicine and materials science. Proper understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
- Vertex AI Search. (n.d.). 2-Bromo-4,5-dimethoxybenzaldehyde, 25g, Each - CP Lab Safety.
- molecularinfo.com. (n.d.). Cas Number 91335-51-2|2-Bromo-4,5-diethoxybenzaldehyde|C11H13BrO3.
- Sunway Pharm Ltd. (n.d.). 2-BROMO-4,5-DIETHOXYBENZALDEHYDE - CAS:91335-51-2.
- PubChem. (n.d.). 2-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 819972.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-4,5-dimethoxybenzaldehyde | 5392-10-9.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
- (n.d.). Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis.
- Sigma-Aldrich. (n.d.). 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97 2973-58-2.
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